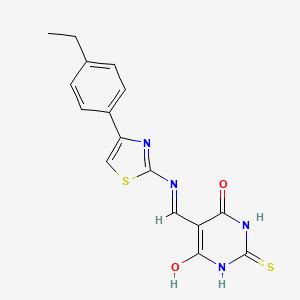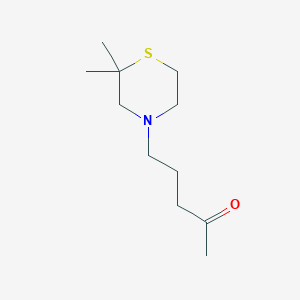
5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one is a chemical compound with the CAS Number: 1602799-35-8 . It has a molecular weight of 215.36 and its molecular formula is C11H21NOS . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NOS/c1-10(13)5-4-6-12-7-8-14-11(2,3)9-12/h4-9H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is in liquid form . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Hepatitis C NS5B Inhibitors and Phosphocholine Conjugation
In the quest to identify inhibitors of the hepatitis C virus nonstructural protein 5B, compounds featuring a bicyclo[1.1.1]pentane moiety were explored for their metabolic stability and unexpected in vivo conjugation pathways. These studies revealed the formation of phosphocholine (POPC) conjugates, a previously unanticipated metabolic pathway, highlighting the complexity of xenobiotic metabolism and its implications for drug design and liver enzyme interactions (Zhuo et al., 2016).
Solid-State Photochemistry of Thiophenyl-Substituted Ketones
Research into the solid-state photochemistry of alpha-thiophenyl-S,S-dioxo-substituted ketones demonstrated unexpected photoreactions, diverging from the anticipated photodecarbonylation. This study underscores the intricate behavior of organic compounds under UV radiation and the potential for discovering novel photochemical pathways (Resendiz et al., 2008).
Ionic Liquid Catalysis in Organic Synthesis
The use of morpholine as a catalyst in ionic liquids facilitated a sequential aldol condensation and Michael addition reaction. This methodology represents a greener alternative to traditional organic synthesis by reducing the reliance on toxic solvents and enhancing reaction efficiency (Lu et al., 2006).
Neurokinin-1 Receptor Antagonists
A study on neurokinin-1 receptor antagonists highlighted the synthesis of water-soluble compounds suitable for both intravenous and oral administration. This research contributes to the development of therapeutics for conditions such as emesis and depression, showcasing the importance of solubility and bioavailability in drug development (Harrison et al., 2001).
BODIPY Phosphatidylcholine as a Membrane Probe
The study of lipids containing the BODIPY fluorophore for cellular biology applications illustrates the utility of synthetic organic compounds in biological imaging. The detailed examination of PBPC's miscibility and fluorescence in lipid environments enhances our understanding of membrane dynamics and probe design (Dahim et al., 2002).
Properties
IUPAC Name |
5-(2,2-dimethylthiomorpholin-4-yl)pentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c1-10(13)5-4-6-12-7-8-14-11(2,3)9-12/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLSPFSHRLDKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN1CCSC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1602799-35-8 |
Source


|
| Record name | 5-(2,2-dimethylthiomorpholin-4-yl)pentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
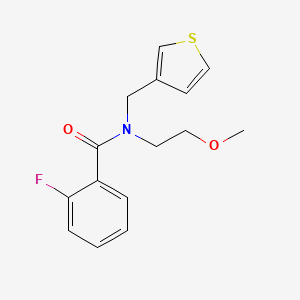
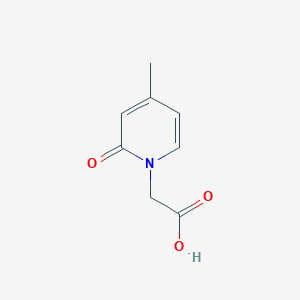
![3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656794.png)
![1'-(1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2656796.png)
![2-(3,5-dimethoxyphenyl)-6,6-dimethyl-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2656797.png)
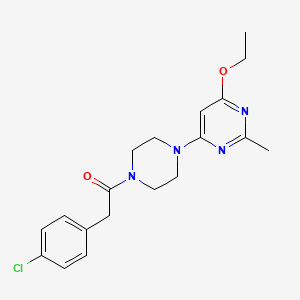

![4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2656802.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656804.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2656809.png)
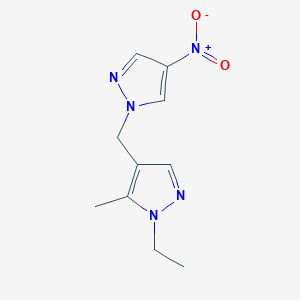
![N-(2-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2656813.png)
